6-chloro-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Description
6-Chloro-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a bicyclic heterocyclic compound featuring a fused pyrrolo[2,3-b]pyridine core. Key structural attributes include:
- Chlorine substituent at position 4.
- Cyclobutyl group at position 1.
- Carbonitrile group at position 2.
This compound’s structural uniqueness lies in the combination of a saturated cyclobutyl ring and electron-withdrawing substituents (Cl, CN), which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C12H10ClN3 |
|---|---|
Molecular Weight |
231.68 g/mol |
IUPAC Name |
6-chloro-1-cyclobutylpyrrolo[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H10ClN3/c13-11-5-4-10-8(6-14)7-16(12(10)15-11)9-2-1-3-9/h4-5,7,9H,1-3H2 |
InChI Key |
VIZMSRSEFIERSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2C=C(C3=C2N=C(C=C3)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe cyclobutyl ring can be introduced via cycloaddition reactions, and the nitrile group can be added using cyanation reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry might be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
6-Chloro-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which 6-chloro-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anti-cancer agent .
Comparison with Similar Compounds
Core Structure and Substituent Variations
The pyrrolo[2,3-b]pyridine scaffold is shared among several analogs, but substituent diversity drives functional differences:
Key Observations :
Key Insights :
- The carbonitrile group is conserved across analogs, suggesting a role in hydrogen bonding or electronic interactions.
- Amino and benzoyl groups in compounds may enhance solubility or target binding .
Electronic and Steric Effects
- Cyclobutyl vs.
- Electron-Withdrawing Effects : Cl and CN groups increase electron deficiency, possibly enhancing reactivity in nucleophilic aromatic substitution or metal-catalyzed coupling reactions .
Biological Activity
6-Chloro-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
The compound's molecular formula is with a molecular weight of approximately 220.70 g/mol. Its structure includes a pyrrolo[2,3-b]pyridine core with a chloro substituent and a cyclobutyl group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H13ClN2 |
| Molecular Weight | 220.70 g/mol |
| IUPAC Name | 6-chloro-1-cyclobutyl-3-carbonitrile |
| InChI Key | PZITWWWAOKCUOI-UHFFFAOYSA-N |
The primary mechanism of action for 6-chloro-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are critical in various cellular processes, including proliferation, migration, and survival. By binding to these receptors, the compound disrupts downstream signaling pathways essential for tumor growth and metastasis, making it a candidate for cancer therapy .
Antitumor Effects
Research indicates that this compound exhibits significant antitumor activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. In vitro studies have shown that it can effectively reduce the viability of cancer cells through FGFR inhibition .
Case Studies
- In Vitro Studies : A study demonstrated that treatment with 6-chloro-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile resulted in a dose-dependent decrease in cell viability in human cancer cell lines. The IC50 values observed were comparable to those of established FGFR inhibitors .
- Animal Models : In vivo studies using xenograft models have shown that administration of this compound significantly reduced tumor size compared to control groups. This effect was attributed to its ability to inhibit angiogenesis and induce apoptosis in tumor cells .
Comparative Analysis
When compared to other similar compounds, such as 6-chloro-1H-pyrrolo[3,2-b]pyridine and 1H-pyrazolo[3,4-b]pyridine, the unique structure of 6-chloro-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile appears to enhance its selectivity and potency against FGFRs .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Selectivity : The compound shows a high degree of selectivity for FGFRs over other kinases, which is crucial for minimizing side effects associated with broader-spectrum inhibitors .
- Synergistic Effects : Combination therapies involving this compound and other chemotherapeutic agents have demonstrated enhanced efficacy in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
